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Introduction: Unlocking Protein Dynamics with
Chemical Probes
In the intricate world of molecular biology, understanding the three-dimensional structure of a

protein is paramount to deciphering its function. While high-resolution techniques like X-ray

crystallography and cryo-electron microscopy provide static snapshots, many proteins are

dynamic entities, undergoing crucial conformational changes to perform their biological roles.

Methanethiosulfonate (MTS) reagents, in conjunction with Site-Directed Spin Labeling (SDSL),

have emerged as a powerful toolset to explore these dynamics, offering insights into local

structure, solvent accessibility, and intermolecular distances under near-native conditions.[1][2]

[3]

This guide provides a comprehensive overview of the core principles and methodologies for

utilizing MTS reagents in protein structure analysis. We will delve into the chemistry of these

thiol-reactive compounds, provide detailed experimental protocols, and explore their

applications, empowering researchers to confidently apply this versatile technique.
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At the heart of the SDSL technique lies the specific and covalent reaction of MTS reagents with

the thiol group of cysteine residues.[4][5] This specificity allows for the precise introduction of a

probe—typically a stable nitroxide radical for Electron Paramagnetic Resonance (EPR)

spectroscopy—at a predetermined site within the protein.[3][4][6]

The Thiol-Specific Reaction: A Disulfide Exchange
MTS reagents react selectively with the sulfhydryl group (-SH) of cysteine residues to form a

stable disulfide bond (-S-S-).[7][8] This reaction is a nucleophilic attack by the deprotonated

thiol (thiolate, -S⁻) on the sulfur atom of the methanethiosulfonate group.

Key Factors Influencing Reactivity:

pH: The reaction rate is highly dependent on pH. The cysteine thiol group has a pKa typically

around 8.5, and the thiolate anion is the reactive species. Therefore, labeling is most efficient

at a pH slightly below or at the pKa, where a sufficient concentration of the reactive thiolate is

present without promoting significant hydrolysis of the MTS reagent itself.[4][9] Maintaining a

stable pH is critical for reproducible labeling.[10]

Accessibility: The target cysteine residue must be accessible to the MTS reagent.[9] Buried

cysteine residues will react much more slowly or not at all compared to those on the protein

surface. This property is exploited to map the solvent-accessible surfaces of proteins.[7][11]

[12]

Local Environment: The surrounding amino acid residues can influence the pKa of the

cysteine thiol and its accessibility, thereby affecting the labeling rate.

Types of MTS Reagents
The most commonly used MTS reagent in SDSL is (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-

methyl) methanethiosulfonate, commonly known as MTSSL or MTSL.[6][13][14][15] Its small

size and stability make it an ideal spin label.[8] However, a variety of MTS reagents with

different properties are available:

Charged MTS Reagents: Reagents like MTSET (positively charged) and MTSES (negatively

charged) can be used to probe the electrostatic environment of a protein region or introduce

a charge to assess its functional consequences.[16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://en.wikipedia.org/wiki/Site-directed_spin_labeling
https://www.researchgate.net/figure/Different-types-of-SDSL-reactions-A-B-SDSL-reaction-to-target-cysteine-using-MTSL-and_fig1_350238486
https://www.researchgate.net/publication/5881055_Methods_and_Applications_of_Site-Directed_Spin_Labeling_EPR_Spectroscopy
https://en.wikipedia.org/wiki/Site-directed_spin_labeling
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765611/
https://www.interchim.fr/ft/A/AM376A.pdf
https://www.researchgate.net/figure/A-Labeling-reaction-scheme-for-cysteine-and-tyrosine-residues-N-1-3-are-spin-labels_fig1_276933516
https://en.wikipedia.org/wiki/Site-directed_spin_labeling
https://www.researchgate.net/figure/A-Structures-and-lengths-in-angstroms-of-the-different-MTS-reagents-used-in-our_fig1_11901769
https://www.researchgate.net/publication/351384888_Assessment_of_TMT_Labeling_Efficiency_in_Large-Scale_Quantitative_Proteomics_The_Critical_Effect_of_Sample_pH
https://www.researchgate.net/figure/A-Structures-and-lengths-in-angstroms-of-the-different-MTS-reagents-used-in-our_fig1_11901769
https://www.interchim.fr/ft/A/AM376A.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/62fc7f386e379610027e8631/original/solvent-accessible-surface-area-assessed-molecular-basis-of-osmolyte-induced-protein-stability.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0080635
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765611/
https://www.researchgate.net/figure/A-Reaction-schemes-for-chemical-modification-of-a-cysteine-residue-with-various_fig1_327913134
https://pubs.acs.org/doi/10.1021/acsomega.1c06227
https://www.news-medical.net/life-sciences/Spin-Labels-in-Electron-Spin-Resonance-(ESR)-Spectroscopy.aspx
https://www.researchgate.net/figure/A-Labeling-reaction-scheme-for-cysteine-and-tyrosine-residues-N-1-3-are-spin-labels_fig1_276933516
https://www.ttuhsc.edu/medicine/cell-physiology-molecular-biophysics/documents/mts_reagents.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorescent MTS Reagents: These reagents attach a fluorophore to the cysteine residue,

enabling studies of protein dynamics using fluorescence-based techniques like FRET.[7][16]

Biotinylated MTS Reagents: These are useful for affinity purification or detection of labeled

proteins.

The Experimental Workflow: A Step-by-Step Guide
A successful SDSL experiment requires careful planning and execution. The following sections

outline the key phases of the workflow.

Phase 1: Preparation and Mutagenesis
The foundation of a site-directed labeling experiment is a protein construct with a unique,

reactive cysteine at the desired position.

Detailed Protocol:

Cysteine Engineering:

Eliminate Native Cysteines: If the wild-type protein contains native cysteine residues that

are not involved in essential disulfide bonds, they must be mutated to a non-reactive

amino acid, typically alanine or serine, to ensure the specificity of labeling.[15][17]

Introduce a Unique Cysteine: Using site-directed mutagenesis, introduce a single cysteine

codon at the desired location in the protein's gene.[3][4][18] The choice of labeling site is

critical and should be guided by existing structural information or hypotheses about the

protein's function.[19]

Protein Expression and Purification:

Express the mutant protein using a suitable expression system (e.g., E. coli).

Purify the protein to a high degree of homogeneity. It is crucial to work in the presence of a

reducing agent, such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to

prevent oxidation and disulfide bond formation of the engineered cysteine.[15][20]

Phase 2: The Labeling Reaction
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This is the core chemical step where the MTS spin label is covalently attached to the protein.

Detailed Protocol:

Pre-Reaction Preparation:

Remove the reducing agent from the purified protein solution. This is a critical step, as the

reducing agent will react with the MTS reagent. Gel filtration or dialysis are common

methods.[20]

Prepare a fresh stock solution of the MTS reagent (e.g., 200 mM MTSSL in acetonitrile or

DMSO).[20] MTS reagents can hydrolyze in aqueous solutions, so fresh preparation is

essential.[7]

Labeling Reaction:

Dilute the protein to a suitable concentration (e.g., 250-300 µM) in a labeling buffer (e.g., a

buffer at pH 7.5-8.0).[20]

Add the MTS reagent to the protein solution in molar excess (typically 10-50 fold) to drive

the reaction to completion.[6][13][20]

Incubate the reaction mixture. The incubation time and temperature can vary depending

on the protein and the accessibility of the cysteine residue. Common conditions are

incubation for several hours at room temperature or overnight at 4°C.[13][15] The reaction

should be performed in the dark to protect the light-sensitive spin label.[13][20]

Table 1: Typical Parameters for MTSSL Labeling Reaction
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Parameter Typical Range/Value Rationale

Protein Concentration 50 - 300 µM

Ensures sufficient material for

analysis while minimizing

aggregation.

MTSSL:Protein Molar Ratio 10:1 to 50:1

A molar excess of the label

drives the reaction towards

completion.[6]

Buffer pH 7.5 - 8.5

Balances cysteine thiolate

reactivity with MTS reagent

stability.

Temperature 4°C to 25°C

Lower temperatures are used

for less stable proteins, but

require longer incubation

times.[6]

Incubation Time 1 hour to overnight

Dependent on cysteine

accessibility and reaction

temperature.[6][15]

Reducing Agent Absent
Must be removed to prevent

reaction with the MTS reagent.

Phase 3: Quenching and Cleanup
After the incubation period, it is essential to stop the reaction and remove any unreacted MTS

reagent.

Detailed Protocol:

Quenching (Optional but Recommended): The reaction can be quenched by adding a small

molecule thiol, such as free cysteine or DTT, to react with the excess MTS reagent.

Removal of Excess Label: Unreacted spin label must be thoroughly removed as it will

generate a strong, sharp signal in the EPR spectrum, obscuring the signal from the labeled

protein. This is typically achieved by:
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Dialysis: Dialyzing the sample against several changes of buffer.[15][21]

Gel Filtration/Desalting Columns: A quick and efficient method to separate the labeled

protein from the small molecule spin label.[20]

Phase 4: Validation and Quantification
Confirming the success and efficiency of the labeling reaction is a critical quality control step.

Methods for Validation:

Mass Spectrometry (MS): The most direct method to confirm labeling. The mass of the

labeled protein will increase by the mass of the attached spin label (e.g., ~186 Da for

MTSSL).[20] MS can also reveal the extent of labeling.

Electron Paramagnetic Resonance (EPR) Spectroscopy: The EPR spectrum itself can be

used to assess labeling. A well-defined three-line spectrum is indicative of a successfully

labeled protein. The presence of a sharp, narrow signal suggests residual free spin label.

Quantification of Labeling Efficiency: The concentration of the spin-labeled protein can be

determined by comparing the double integral of the EPR spectrum of the sample to that of a

standard of known concentration.[15][22]

Visualizing the Workflow and Principles
To better illustrate the process, the following diagrams outline the experimental workflow and

the core chemical reaction.
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Caption: The overall experimental workflow for site-directed spin labeling.
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Caption: The chemical reaction between a cysteine thiol and an MTS reagent.

Applications in Protein Structure Analysis
Once a protein is successfully labeled, it becomes a powerful tool for structural investigation

using EPR spectroscopy.

Probing Solvent Accessibility: The mobility of the nitroxide spin label is sensitive to its

environment.[4][23] A label on the protein surface will be highly mobile, resulting in a sharp

EPR spectrum. A label in a more restricted or buried environment will be less mobile, leading

to a broader spectrum. By systematically labeling residues and analyzing the EPR lineshape,

one can map the solvent-accessible surface of a protein or detect conformational changes

that alter this accessibility.[6]

Measuring Inter-residue Distances: By introducing two spin labels into a protein, the

magnetic dipolar interaction between them can be measured using pulsed EPR techniques

like Double Electron-Electron Resonance (DEER or PELDOR).[24] This interaction is

inversely proportional to the cube of the distance between the spins, allowing for precise

distance measurements in the range of 1.5 to 8 nanometers, and sometimes even further.

[24][25] A series of distance measurements can provide powerful constraints for modeling

protein structure and conformational changes.[1][24][26]

Monitoring Conformational Changes: Changes in a protein's conformation upon ligand

binding, substrate turnover, or interaction with other proteins can be monitored by observing

changes in the EPR spectrum.[1][3][6] This provides dynamic information that is often

inaccessible through other structural biology techniques.

Troubleshooting Common Issues
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Issue Potential Cause(s) Suggested Solution(s)

Low/No Labeling Efficiency

- Incomplete removal of

reducing agent.- Cysteine is

inaccessible or oxidized.- MTS

reagent has hydrolyzed.

- Ensure thorough removal of

DTT/TCEP via dialysis or gel

filtration.- Unfold and refold the

protein (if feasible); confirm

cysteine presence.- Prepare

fresh MTS reagent stock

solution immediately before

use.[7]

Non-specific Labeling

- Presence of other reactive

native cysteines.- Reaction pH

is too high, leading to reactions

with other residues (e.g.,

lysine).

- Mutate all non-essential

native cysteines to Ala or Ser.-

Perform labeling at a more

controlled pH (e.g., 7.5).

Protein Precipitation

- High concentration of organic

solvent (from MTS stock).- The

protein is unstable under

labeling conditions.

- Keep the volume of added

MTS stock solution low (e.g.,

<5% of total volume).- Perform

labeling at a lower temperature

(4°C).- Screen different buffer

conditions for improved

stability.

Strong "Free Spin" Signal in

EPR

- Incomplete removal of

unreacted MTS reagent.

- Repeat the cleanup step

(dialysis or gel filtration). Use a

desalting column for rapid and

efficient removal.[20]

Conclusion
The use of MTS reagents for site-directed spin labeling is a robust and versatile technique that

provides unique insights into protein structure and dynamics. By understanding the underlying

chemical principles, carefully executing the experimental workflow, and correctly interpreting

the resulting EPR data, researchers can effectively probe solvent accessibility, measure

molecular distances, and track conformational changes. This powerful approach complements
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traditional structural biology methods and is indispensable for a comprehensive understanding

of protein function.

References
Distance measurements by continuous wave EPR spectroscopy to monitor protein folding.
(n.d.). Google Books.
Tracking protein domain movements by EPR distance determination and multilateration.
(n.d.). Google Books.
Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. (n.d.). MDPI.
Site-directed spin labeling - Wikipedia. (n.d.). Wikipedia.
Site-directed spin labeling EPR spectroscopy in protein research. (n.d.). PubMed.
Electron Paramagnetic Resonance Techniques for Measuring Distances in Proteins |
Request PDF. (n.d.). ResearchGate.
Comparative evaluation of spin-label modeling methods for protein structural studies. (n.d.).
PMC.
Methods and Applications of Site-Directed Spin Labeling EPR Spectroscopy | Request PDF.
(n.d.). ResearchGate.
Fluorescent MTS. (n.d.). Interchim.
MTS reagents. (n.d.). Uptima.
(A-B) SDSL reaction to target cysteine using MTSL and 3-maleimido-Proxyl (MA-PX)
nitroxide labels. (n.d.). ResearchGate.
Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. (n.d.).
NIH.
Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived
Distance Restraints for NMR Studies. (n.d.). NIH.
(A) Reaction schemes for chemical modification of a cysteine residue... | Download Scientific
Diagram. (n.d.). ResearchGate.
Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically
Accessible Peptide Molecules with Nitroxides? | ACS Omega. (2022, January 31). ACS
Publications.
(A) Labeling reaction scheme for cysteine and tyrosine residues. N... (n.d.). ResearchGate.
N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis
measurements of protein-protein interactions using labeled protein. (n.d.). PMC.
A , Structures and lengths (in angstroms) of the different MTS reagents... | Download
Scientific Diagram. (n.d.). ResearchGate.
Spin Labels in Electron Spin Resonance (ESR) Spectroscopy. (2019, August 20). News-
Medical.Net.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Site-Directed Spin Labeling EPR for Studying Membrane Proteins. (n.d.). PMC.
Site-directed spin labeling of a genetically encoded unnatural amino acid | PNAS. (n.d.).
PNAS.
Site-Directed Parallel Spin-Labeling and Paramagnetic Relaxation Enhancement in Structure
Determination of Membrane Proteins by Solution NMR Spectroscopy. (n.d.). PMC.
Troubleshooting Your Site-directed Mutagenesis by PCR. (2024, March 5). Integrated DNA
Technologies.
Maximum Allowed Solvent Accessibilites of Residues in Proteins | PLOS One. (n.d.). PLOS
One.
(PDF) Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The
Critical Effect of Sample pH. (2021, May 7). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Distance measurements by continuous wave EPR spectroscopy to monitor protein folding
- PubMed [pubmed.ncbi.nlm.nih.gov]

2. Site-directed spin labeling EPR spectroscopy in protein research - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Site-directed spin labeling - Wikipedia [en.wikipedia.org]

5. researchgate.net [researchgate.net]

6. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions -
PMC [pmc.ncbi.nlm.nih.gov]

7. interchim.fr [interchim.fr]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. chemrxiv.org [chemrxiv.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b014325?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/21713632/
https://pubmed.ncbi.nlm.nih.gov/21713632/
https://pubmed.ncbi.nlm.nih.gov/23912220/
https://pubmed.ncbi.nlm.nih.gov/23912220/
https://www.researchgate.net/publication/5881055_Methods_and_Applications_of_Site-Directed_Spin_Labeling_EPR_Spectroscopy
https://en.wikipedia.org/wiki/Site-directed_spin_labeling
https://www.researchgate.net/figure/Different-types-of-SDSL-reactions-A-B-SDSL-reaction-to-target-cysteine-using-MTSL-and_fig1_350238486
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765611/
https://www.interchim.fr/ft/A/AM376A.pdf
https://www.researchgate.net/figure/A-Labeling-reaction-scheme-for-cysteine-and-tyrosine-residues-N-1-3-are-spin-labels_fig1_276933516
https://www.researchgate.net/figure/A-Structures-and-lengths-in-angstroms-of-the-different-MTS-reagents-used-in-our_fig1_11901769
https://www.researchgate.net/publication/351384888_Assessment_of_TMT_Labeling_Efficiency_in_Large-Scale_Quantitative_Proteomics_The_Critical_Effect_of_Sample_pH
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/62fc7f386e379610027e8631/original/solvent-accessible-surface-area-assessed-molecular-basis-of-osmolyte-induced-protein-stability.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Maximum Allowed Solvent Accessibilites of Residues in Proteins | PLOS One
[journals.plos.org]

13. researchgate.net [researchgate.net]

14. pubs.acs.org [pubs.acs.org]

15. news-medical.net [news-medical.net]

16. ttuhsc.edu [ttuhsc.edu]

17. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC
[pmc.ncbi.nlm.nih.gov]

18. sg.idtdna.com [sg.idtdna.com]

19. pnas.org [pnas.org]

20. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation
Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

21. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale
thermophoresis measurements of protein-protein interactions using labeled protein - PMC
[pmc.ncbi.nlm.nih.gov]

22. Site-Directed Parallel Spin-Labeling and Paramagnetic Relaxation Enhancement in
Structure Determination of Membrane Proteins by Solution NMR Spectroscopy - PMC
[pmc.ncbi.nlm.nih.gov]

23. snorrisi.hi.is [snorrisi.hi.is]

24. Redirecting [linkinghub.elsevier.com]

25. mdpi.com [mdpi.com]

26. Comparative evaluation of spin-label modeling methods for protein structural studies -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Basic principles of using MTS reagents for protein
structure analysis.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014325#basic-principles-of-using-mts-reagents-for-
protein-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0080635
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0080635
https://www.researchgate.net/figure/A-Reaction-schemes-for-chemical-modification-of-a-cysteine-residue-with-various_fig1_327913134
https://pubs.acs.org/doi/10.1021/acsomega.1c06227
https://www.news-medical.net/life-sciences/Spin-Labels-in-Electron-Spin-Resonance-(ESR)-Spectroscopy.aspx
https://www.ttuhsc.edu/medicine/cell-physiology-molecular-biophysics/documents/mts_reagents.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5828257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5828257/
https://sg.idtdna.com/page/support-and-education/decoded-plus/troubleshooting-your-site-directed-mutagenesis-by-pcr/
https://www.pnas.org/doi/10.1073/pnas.0912009106
https://pmc.ncbi.nlm.nih.gov/articles/PMC5467883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5467883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7839251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7839251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7839251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3199951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3199951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3199951/
https://snorrisi.hi.is/upload/pdf/Modified_Nucleic_Acids_2016_Ch_8_p159.pdf
https://linkinghub.elsevier.com/retrieve/pii/S0076687922000477
https://www.mdpi.com/2218-273X/10/5/763
https://pmc.ncbi.nlm.nih.gov/articles/PMC9515001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9515001/
https://www.benchchem.com/product/b014325#basic-principles-of-using-mts-reagents-for-protein-structure-analysis
https://www.benchchem.com/product/b014325#basic-principles-of-using-mts-reagents-for-protein-structure-analysis
https://www.benchchem.com/product/b014325#basic-principles-of-using-mts-reagents-for-protein-structure-analysis
https://www.benchchem.com/product/b014325#basic-principles-of-using-mts-reagents-for-protein-structure-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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